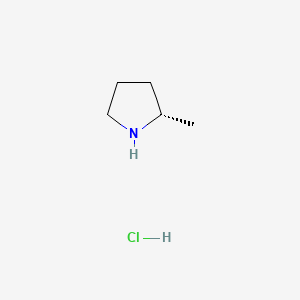

(S)-2-methylpyrrolidine hydrochloride

説明

(S)-2-methylpyrrolidine hydrochloride is a chiral compound that is widely used in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in asymmetric synthesis and as a building block in pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylpyrrolidine hydrochloride typically involves the chiral resolution of racemic 2-methylpyrrolidine or the asymmetric synthesis using chiral catalysts. One common method is the reduction of 2-methylpyrrolidin-2-one using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale asymmetric hydrogenation processes. These processes often employ chiral ligands and metal catalysts to achieve high yields and purity. The final product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt.

化学反応の分析

Types of Reactions

(S)-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-alkylated derivatives, N-acylated derivatives, and N-oxides, which are valuable intermediates in organic synthesis.

科学的研究の応用

Pharmaceutical Applications

Chiral Building Block

(S)-2-methylpyrrolidine hydrochloride is primarily utilized as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to enhance the selectivity and efficacy of drug formulations is well-documented. For instance, it plays a crucial role in synthesizing drugs that target specific biological pathways, improving therapeutic outcomes.

Case Study: Synthesis of Neurological Agents

Research has demonstrated that this compound can be employed in synthesizing compounds aimed at treating neurological disorders. A study focused on developing thyrotropin-releasing hormone mimetics highlighted its effectiveness in enhancing oral bioavailability and brain penetration . The compound's chiral nature allows for the fine-tuning of pharmacological properties, making it indispensable in drug development.

Organic Synthesis

Versatile Reagent

In organic chemistry, this compound serves as a versatile reagent facilitating various reactions. Its application ranges from simple alkylation processes to complex multi-step syntheses, enabling chemists to produce intricate molecular architectures more efficiently than traditional methods.

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Used in nucleophilic substitutions | |

| Cyclization | Facilitates formation of cyclic compounds | |

| Asymmetric Synthesis | Enhances enantioselectivity in product formation |

Neuroscience Research

Neurotransmitter Studies

this compound is utilized in neuroscience research to investigate neurotransmitter systems. Its role as a model compound aids in understanding brain function and developing potential treatments for conditions such as depression and anxiety.

Case Study: PET Imaging Tracers

A notable application involves the development of novel tracers for positron emission tomography (PET) imaging. Studies have shown that using (S)-2-methylpyrrolidine derivatives can improve the imaging of glioblastoma, providing insights into tumor biology and treatment responses . This application underscores the compound's significance in advancing medical imaging techniques.

Agrochemicals

Synthesis of Agrochemicals

Beyond pharmaceuticals, this compound is also employed in synthesizing agrochemicals. Its chiral properties are leveraged to create selective herbicides and pesticides that minimize environmental impact while maximizing efficacy.

Flavor and Fragrance Industry

Flavoring Agent

The unique chemical structure of this compound makes it valuable in the flavor and fragrance industry. It is used to develop specific flavors that enhance consumer products, contributing to the formulation of appealing food and cosmetic items.

作用機序

The mechanism of action of (S)-2-methylpyrrolidine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and lead to the desired therapeutic effects.

類似化合物との比較

Similar Compounds

®-2-methylpyrrolidine hydrochloride: The enantiomer of (S)-2-methylpyrrolidine hydrochloride, with similar chemical properties but different biological activities.

Pyrrolidine hydrochloride: The parent compound, lacking the methyl group, used in similar applications but with different reactivity.

N-methylpyrrolidine hydrochloride: A derivative with a methyl group on the nitrogen atom, used in different synthetic applications.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with molecular targets also make it a crucial compound in pharmaceutical research and development.

生物活性

(S)-2-methylpyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the methyl group at the 2-position contributes to the compound's stereochemistry, which plays a crucial role in its biological interactions. The compound's molecular formula is C₅H₁₄ClN, with a molecular weight of approximately 133.63 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties : Pyrrolidine derivatives have been noted for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress in various biological systems .

- Neuropharmacological Effects : Research indicates that compounds with a pyrrolidine scaffold can modulate neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors. This modulation can influence cognitive functions and may have implications in treating neurodegenerative diseases .

- Antitumor Activity : Some studies have shown that pyrrolidine derivatives exhibit significant antitumor effects, potentially through mechanisms involving kinase inhibition and apoptosis induction .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Chirality Influence : The (S)-enantiomer has been shown to possess distinct pharmacological properties compared to its (R)-counterpart. For instance, modifications to the methyl group can alter receptor binding affinity and efficacy .

- Substituent Effects : Variations in substituents on the pyrrolidine ring significantly influence the compound's interaction with biological targets. For example, introducing different functional groups can enhance selectivity towards specific receptors or enzymes .

Case Studies and Research Findings

- Antioxidant Activity :

- Neuropharmacological Studies :

- Antitumor Efficacy :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S)-2-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEIFWYJFOEKIM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661546 | |

| Record name | (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174500-74-4 | |

| Record name | (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174500-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。